molecular formula C7H7BrFNO2S B1448426 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline CAS No. 1440535-19-2

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

Cat. No. B1448426
CAS RN: 1440535-19-2
M. Wt: 268.11 g/mol
InChI Key: XQDFJLFNPIOAMH-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is an aromatic organic compound with the CAS Number: 1440535-19-2 . It has a molecular weight of 268.11 and is a solid at room temperature .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis of Derivatives for Anti-Inflammatory Applications

A study focused on synthesizing derivatives of 4-(methylsulfonyl)aniline to explore their potential as anti-inflammatory agents. These compounds showed significant reduction in paw edema, indicating their effectiveness in anti-inflammatory activity. The study also suggested that incorporating 4-(methylsulfonyl)aniline into known anti-inflammatory drugs might increase their selectivity towards COX-2 enzyme, which could be confirmed in future studies (Mahdi et al., 2012).

Metabolic Pathways and Drug-Metabolizing Enzyme Induction

Research has revealed that methylsulfonyl metabolites of m-dichlorobenzene, which may be structurally similar to 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline, are involved in inducing hepatic microsomal drug-metabolizing enzymes in rats. This process is dependent on the metabolism of precursors excreted in the bile by intestinal microflora, highlighting a complex interplay between metabolic pathways and enzyme induction (Kato et al., 1986).

Potential in Drug Synthesis and Safety Profiles

The compound DuP 697, structurally related to this compound, has been identified as a potent inhibitor of paw swelling in rat models of arthritis. It showcased analgetic properties against inflammation-related pain and was non-ulcerogenic at high doses, indicating a favorable safety profile. This suggests that the structural framework of this compound could be beneficial in developing therapeutic agents with minimal toxicity (Gans et al., 1990).

Role in Protein-Bound Aminoazo Dyes Formation

A study from 1949 explored the formation of protein-bound aminoazo dyes from derivatives similar to this compound. The research provided insights into the binding of these dyes to proteins and the correlation between carcinogenic activity and the level of bound dye, suggesting potential implications in understanding the carcinogenic risks associated with similar compounds (Miller & Miller, 1949).

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-bromo-4-fluoro-5-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-13(11,12)6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDFJLFNPIOAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC(=C1)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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